MDD Efficacy vs. Citalopram
In a pooled analysis of two randomized, double-blind, placebo-controlled studies comparing escitalopram with citalopram as the active reference in moderate to severe major depressive disorder (MDD), escitalopram demonstrated superior efficacy across multiple outcome measures [1]. Escitalopram separated from placebo at week 1 on the primary efficacy parameter (MADRS), whereas citalopram first separated from placebo at week 6. Time-to-response analysis showed escitalopram-treated patients responded significantly faster than citalopram-treated patients (P<0.01). At week 8, escitalopram showed greater reduction in HAMD-17 total score compared to citalopram (P<0.05). In severely ill patients (baseline MADRS ≥30), escitalopram showed greater improvement than citalopram (P<0.05). Response and remission rates were higher with escitalopram than with citalopram (P<0.05).
| Evidence Dimension | Clinical efficacy and onset of action in MDD |
|---|---|
| Target Compound Data | Escitalopram: Separation from placebo at week 1 (MADRS); faster time to response (P<0.01); greater HAMD-17 reduction at week 8 (P<0.05) |
| Comparator Or Baseline | Citalopram (active reference): Separation from placebo at week 6 (MADRS); slower time to response |
| Quantified Difference | Escitalopram separated from placebo 5 weeks earlier than citalopram; statistically significant faster time to response (P<0.01); significantly greater HAMD-17 reduction (P<0.05) |
| Conditions | Pooled analysis of two randomized, double-blind, placebo-controlled studies in patients with moderate to severe MDD |
Why This Matters
For procurement decisions, this evidence establishes that escitalopram offers a clinically meaningful efficacy advantage over racemic citalopram, including a substantially faster onset of therapeutic action.
- [1] Lepola U, Wade A, Andersen HF. Do equivalent doses of escitalopram and citalopram have similar efficacy? A pooled analysis of two positive placebo-controlled studies in major depressive disorder. Int Clin Psychopharmacol. 2004;19(3):149-155. View Source
